3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride
Description
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a substituted phenoxy group at the 3-position of the piperidine ring. The compound features a 3-methyl-4-nitrophenoxy moiety, which introduces steric and electronic effects due to the methyl and nitro substituents.
Properties
IUPAC Name |
3-[(3-methyl-4-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-7-12(4-5-13(10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBDEIKZZEBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-01-2 | |
| Record name | Piperidine, 3-[(3-methyl-4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Preparation: Piperidine Derivatives
Synthesis of 4-methyl-3-oxo-piperidine derivatives : A common intermediate is 1-benzyl-4-methyl-3-oxo-piperidine or its esters, prepared by methylation and oxidation steps under nitrogen atmosphere with reagents like methyl iodide and acetone as solvent, followed by reflux and filtration. Yields reported are high, e.g., 85% for methylation to 1-benzyl-4-methyl-3-oxo-piperidine-4-carboxylate methyl ester.
Conversion to ketone form : Hydrolysis under acidic conditions (e.g., 6 M HCl reflux) converts esters to ketones such as 1-benzyl-4-methyl-piperidine-3-ketone with yields around 87.5%.
Protection of amino groups : The ketone intermediate can be hydrogenated in the presence of Pd/C and tert-butyl dicarbonate to introduce tert-butyloxycarbonyl (Boc) protecting groups, achieving near quantitative yields (~99.9%).
Introduction of the 3-Methyl-4-nitrophenoxy Group
Nucleophilic substitution : The 3-methyl-4-nitrophenoxy group is introduced via nucleophilic substitution on a suitable halomethyl-piperidine intermediate. For example, the piperidine nitrogen or a hydroxymethyl group on the piperidine ring can be reacted with 3-methyl-4-nitrophenol derivatives under basic conditions to form the ether linkage.
Reductive amination and coupling : Reductive amination reactions are used to install amino substituents on the piperidine ring, often employing chiral amines and catalysts such as Raney nickel or palladium carbon for hydrogenation, yielding high enantiomeric excess and stereochemical control.
Salt Formation
- Hydrochloride salt preparation : The free base of the compound is converted to its hydrochloride salt by treatment with HCl in organic solvents or aqueous media, facilitating isolation and improving stability.
Detailed Example Synthesis (Based on Patent CN103896826A)
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Methylation | 1-benzyl-3-oxo-piperidine-4-carboxylate methyl ester, methyl iodide, acetone, reflux 80°C, 12 h | 1-benzyl-4-methyl-3-oxo-piperidine-4-carboxylate methyl ester | 85.0% | Under nitrogen atmosphere |
| 2. Hydrolysis | Above product, 6 M HCl, reflux 100°C, 5 h | 1-benzyl-4-methyl-piperidine-3-ketone | 87.5% | Acid hydrolysis of ester to ketone |
| 3. Protection (Boc) | Pd/C (5%), tert-butyl dicarbonate, THF, H2 atmosphere, RT, 12 h | 1-tertbutyloxycarbonyl-4-methyl-piperidine-3-ketone | 99.9% | Hydrogenation and Boc protection |
This sequence provides the protected piperidine intermediate suitable for further functionalization with the 3-methyl-4-nitrophenoxy group via nucleophilic substitution or reductive amination.
Alternative Synthetic Routes and Reagents
Reductive amination with chiral amines : Asymmetric synthesis of nitrogen-protected 3-methylamino-4-methylpiperidine derivatives can be achieved by reductive amination of 4-methyl-3-piperidone with chiral amines like (R)-1-phenylethylamine, followed by hydrogenation and methylation steps.
Use of solvents : Suitable solvents include acetone, tetrahydrofuran (THF), ethyl acetate, and aqueous media depending on the step. Hydrogenation steps typically use THF or ethanol under atmospheric hydrogen.
Bases and catalysts : Bases such as sodium hydroxide or organic bases like DIPEA are used for deprotonation and coupling reactions. Catalysts include Pd/C and Raney nickel for hydrogenation.
Research Findings and Analytical Data
Yields : The individual steps typically report high yields ranging from 85% to nearly quantitative (99.9%), indicating efficient synthetic protocols.
Spectroscopic characterization : Products are characterized by ^1H NMR and mass spectrometry (ESI-MS) to confirm structure and purity. For example, 1-benzyl-4-methyl-3-oxo-piperidine-4-carboxylate methyl ester shows characteristic aromatic and aliphatic proton signals and m/z consistent with molecular weight.
Stereochemical purity : Use of chiral amines and asymmetric reductive amination ensures high enantiomeric excess, crucial for biological activity and pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation of 3-oxo-piperidine ester | Methyl iodide, acetone | Reflux 80°C, 12 h, N2 atmosphere | 85.0 | Introduces methyl group at 4-position |
| Acid hydrolysis to ketone | 6 M HCl | Reflux 100°C, 5 h | 87.5 | Converts ester to ketone |
| Boc protection via hydrogenation | Pd/C, Boc anhydride, THF, H2 | RT, 12 h | 99.9 | Protects amino group |
| Reductive amination | 4-methyl-3-piperidone, chiral amine, H2, Raney Ni | Room temp to reflux | High ee | Asymmetric synthesis of amino piperidine |
| Nucleophilic substitution with nitrophenol | 3-methyl-4-nitrophenol, base | Varies | Moderate to high | Forms phenoxy methyl substituent |
| Formation of hydrochloride salt | HCl in solvent | RT | Quantitative | Stabilizes compound |
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3-methyl-4-nitrophenoxy group introduces steric hindrance (methyl) and electron-withdrawing effects (nitro), which may reduce solubility compared to 4-(diphenylmethoxy)piperidine HCl .
Physicochemical and Toxicological Properties
Physicochemical Data:
Toxicity Profiles:
- 4-(Diphenylmethoxy)piperidine HCl : Classified as harmful (acute exposure), with delayed effects upon inhalation or dermal contact. Chronic toxicity data are unavailable .
- Nitro-Substituted Analogs: Nitro groups often correlate with higher toxicity. For example, 3-[(4-nitrophenoxy)methyl]piperidine HCl may exhibit acute toxicity similar to other nitroaromatics, though specific data are absent .
- Target Compound : Expected to share acute hazards (e.g., irritation, delayed toxicity) due to the nitro group, but empirical studies are needed .
Environmental and Regulatory Considerations
Environmental Impact:
Biological Activity
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure : The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenoxy group, which is significant for its biological interactions.
Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation : Preliminary studies suggest that the compound may influence neurotransmitter receptors, potentially affecting pathways related to mood and cognition.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 18 | Inhibition of CDK activity |
The compound’s effectiveness in these models suggests potential for further development as an anticancer agent.
Antimicrobial Properties
In addition to anticancer activity, the compound has shown antimicrobial effects . Studies have evaluated its efficacy against various bacterial strains using the agar disc diffusion method:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 | 10 µg/mL |
| Escherichia coli | 18 | 15 µg/mL |
| Pseudomonas aeruginosa | 20 | 12 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- In Vivo Studies : Animal models treated with varying doses of the compound exhibited significant tumor growth inhibition without major toxicity, suggesting a favorable therapeutic index.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed that the compound has good bioavailability and is metabolized primarily by liver enzymes.
- Neuroprotective Effects : Emerging research indicates that the compound may also possess neuroprotective properties, particularly in models of neurodegeneration.
Q & A
Q. What are the recommended synthetic pathways for 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride in academic laboratories?
- Methodological Answer : The compound can be synthesized via hydrolysis of intermediate precursors under alkaline conditions. For example, a base (e.g., NaOH) in solvent systems such as amides, sulfoxides, or cyclic ethers can hydrolyze halo-substituted intermediates to yield the target compound . Multi-step procedures involving controlled reaction conditions (e.g., dichloromethane solvent, NaOH, and purification via chromatography) are critical for achieving high purity (≥99%) . Ensure stoichiometric control and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment (≥98% threshold) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the nitrophenoxy and piperidine moieties .
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Melting point analysis to compare against literature values (e.g., analogs with similar structures show melting points ~178°C) .
Q. What safety protocols should be prioritized when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (P95 filters) if aerosol formation is possible .
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
- Spill Management : Avoid dust generation; use neutral absorbents (e.g., vermiculite) for containment and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve nucleophilic substitution efficiency .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in reaction pathways .
Q. What experimental approaches are suitable for assessing stability under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor nitro group degradation via HPLC .
- pH-Dependent Stability : Incubate in buffered solutions (pH 1–13) and track structural changes using FT-IR spectroscopy .
Q. How can computational tools predict reactivity and interaction mechanisms?
- Methodological Answer :
- Reaction Path Search : Apply ab initio methods (e.g., Gaussian) to simulate intermediates and activation energies for nitro group reduction or piperidine ring modifications .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding affinities .
- Machine Learning : Train models on analogous nitroaromatic compounds to predict solubility and reactivity trends .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data?
- Methodological Answer :
- Comparative Analysis : Use systematic variation (e.g., substituent effects) to isolate variables causing discrepancies .
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental artifacts .
- Data Integration : Combine computational outputs (e.g., reaction barriers) with kinetic studies (e.g., Arrhenius plots) to refine mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
